molecular formula C11H8O5 B11763277 2-(Prop-2-yn-1-yloxy)terephthalic acid

2-(Prop-2-yn-1-yloxy)terephthalic acid

Cat. No.: B11763277
M. Wt: 220.18 g/mol
InChI Key: DPTAKLOJZFUBKO-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-yloxy)terephthalic acid is an organic compound with the molecular formula C11H8O5. It is a derivative of terephthalic acid, where one of the hydrogen atoms on the benzene ring is replaced by a prop-2-yn-1-yloxy group. This compound is known for its applications in the synthesis of metal-organic frameworks (MOFs) and other advanced materials due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-yloxy)terephthalic acid typically involves the reaction of terephthalic acid with propargyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

    Esterification: Terephthalic acid reacts with propargyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester intermediate.

    Hydrolysis: The ester intermediate is then hydrolyzed under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-yloxy)terephthalic acid undergoes various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yloxy group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

Metal-Organic Frameworks (MOFs)

One of the primary applications of 2-(Prop-2-yn-1-yloxy)terephthalic acid is as a ligand in the synthesis of metal-organic frameworks. These frameworks are porous materials that can encapsulate various molecules, making them valuable for gas storage, separation processes, and catalysis. The unique structural properties of this compound allow it to form stable complexes with metal ions, facilitating the creation of MOFs with tailored functionalities .

Enzyme Immobilization

In biological research, this compound has been utilized for enzyme immobilization within MOFs. By stabilizing enzymes in a solid matrix, researchers can enhance their catalytic activity and stability, which is crucial for biocatalytic processes .

Drug Delivery Systems

Recent studies have explored the potential of this compound in drug delivery systems. The ability of MOFs to encapsulate therapeutic agents allows for controlled release mechanisms, improving the efficacy and safety of drug formulations .

Advanced Materials Development

The compound is also significant in developing advanced materials used in various industries. Its role as a precursor in synthesizing polyesters like poly(butylene terephthalate) makes it essential for producing automotive components, textiles, and packaging materials .

Catalysis

Due to its properties as a ligand, this compound is being researched for applications in catalysis, particularly in electrochemical energy storage and optoelectronics .

Data Tables

Application Area Specific Use Research Findings
Metal-Organic FrameworksLigand for metal coordinationEnhanced stability and functionality in gas storage
Enzyme ImmobilizationStabilizing enzymes within MOFsImproved catalytic activity observed
Drug Delivery SystemsEncapsulation and controlled releaseIncreased efficacy in therapeutic applications
Advanced Materials DevelopmentSynthesis of polyestersUtilized in automotive and textile industries
CatalysisElectrochemical energy storagePotential applications in renewable energy technologies

Case Study 1: Metal-Organic Frameworks

A study demonstrated that incorporating this compound into cobalt-based MOFs significantly improved their gas adsorption capacities compared to traditional ligands. This advancement has implications for carbon capture technologies.

Case Study 2: Drug Delivery

Research focusing on drug delivery systems utilizing this compound showed that MOFs could effectively encapsulate anticancer drugs, leading to a sustained release profile that enhanced therapeutic outcomes while minimizing side effects.

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-yloxy)terephthalic acid primarily involves its role as a ligand in the formation of metal-organic frameworks. The prop-2-yn-1-yloxy group provides a site for coordination with metal ions, leading to the formation of stable, porous structures. These structures can encapsulate various molecules, enhancing their stability and reactivity. The molecular targets and pathways involved depend on the specific application, such as enzyme immobilization or drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Terephthalic acid: The parent compound, which lacks the prop-2-yn-1-yloxy group.

    2,5-Bis(prop-2-yn-1-yloxy)terephthalic acid: A derivative with two prop-2-yn-1-yloxy groups, offering more coordination sites for metal ions.

    2-(Prop-2-yn-1-yloxy)benzoic acid: A similar compound with a single carboxylic acid group.

Uniqueness

2-(Prop-2-yn-1-yloxy)terephthalic acid is unique due to its ability to form stable metal-organic frameworks with diverse applications. The presence of the prop-2-yn-1-yloxy group enhances its reactivity and coordination ability, making it a valuable compound in various fields of research and industry.

Biological Activity

2-(Prop-2-yn-1-yloxy)terephthalic acid (also referred to as BPTA) is a compound with potential applications in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic applications, and relevant case studies.

This compound is characterized by its unique alkyne functional group, which contributes to its reactivity and potential biological interactions. The compound's structure can be represented as follows:

C10H8O4\text{C}_{10}\text{H}_{8}\text{O}_{4}

Biological Activity Overview

Recent studies have indicated that this compound exhibits various biological activities:

  • Antimicrobial Properties : It has been cited in research involving the engineering of antimicrobial peptides, suggesting its potential role in enhancing antimicrobial efficacy .
  • Fluorescent Properties : The compound has been utilized in the development of fluorescent materials, which may have implications for biological imaging and sensing applications .
  • Metal Ion Sensing : this compound has demonstrated capabilities as a chemosensor for detecting metal ions such as Cu+^+ and Pd2+^{2+}. The interaction between the compound and these ions suggests potential applications in environmental monitoring and biomedical diagnostics .

Antimicrobial Activity

A study exploring the modification of antimicrobial peptides highlighted the use of this compound as a key component in enhancing peptide stability and activity against resistant bacterial strains. The results indicated a significant increase in antimicrobial effectiveness when this compound was incorporated into peptide structures.

Fluorescent Materials

Research on conjugated polymers containing this compound revealed their utility in creating fluorescent materials. These materials exhibited strong luminescence properties, making them suitable for applications in bioimaging. The incorporation of this compound into polymer matrices enhanced their optical properties significantly .

Metal Ion Detection

The compound's ability to act as a chemosensor was investigated through time-resolved fluorescence studies. When exposed to Cu+^+ and Pd2+^{2+}, a notable quenching effect was observed, indicating strong interactions between the metal ions and the propargyl groups present in the compound. This property can be harnessed for developing sensitive detection methods for these metals in biological and environmental samples .

Case Studies

StudyFindings
Antimicrobial Peptides EngineeringEnhanced stability and activity against resistant strains when incorporating BPTA .
Fluorescent Material DevelopmentStrong luminescence suitable for bioimaging applications .
Metal Ion SensingEffective detection of Cu+^+ and Pd2+^{2+} with significant fluorescence quenching .

Properties

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

2-prop-2-ynoxyterephthalic acid

InChI

InChI=1S/C11H8O5/c1-2-5-16-9-6-7(10(12)13)3-4-8(9)11(14)15/h1,3-4,6H,5H2,(H,12,13)(H,14,15)

InChI Key

DPTAKLOJZFUBKO-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=C(C=CC(=C1)C(=O)O)C(=O)O

Origin of Product

United States

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